molecular formula C14H16ClN5O B6018905 N-(4-chlorophenyl)-N'-(6-oxo-4-propyl-1,6-dihydro-2-pyrimidinyl)guanidine

N-(4-chlorophenyl)-N'-(6-oxo-4-propyl-1,6-dihydro-2-pyrimidinyl)guanidine

Cat. No.: B6018905
M. Wt: 305.76 g/mol
InChI Key: LIVXRRATZRKAHD-UHFFFAOYSA-N
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Description

N-(4-chlorophenyl)-N’-(6-oxo-4-propyl-1,6-dihydro-2-pyrimidinyl)guanidine: is a synthetic organic compound that belongs to the class of guanidines This compound is characterized by the presence of a 4-chlorophenyl group and a 6-oxo-4-propyl-1,6-dihydro-2-pyrimidinyl moiety attached to the guanidine core

Properties

IUPAC Name

1-(4-chlorophenyl)-2-(6-oxo-4-propyl-1H-pyrimidin-2-yl)guanidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16ClN5O/c1-2-3-11-8-12(21)19-14(18-11)20-13(16)17-10-6-4-9(15)5-7-10/h4-8H,2-3H2,1H3,(H4,16,17,18,19,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LIVXRRATZRKAHD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1=CC(=O)NC(=N1)N=C(N)NC2=CC=C(C=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCC1=CC(=O)NC(=N1)/N=C(\N)/NC2=CC=C(C=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16ClN5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

305.76 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-chlorophenyl)-N’-(6-oxo-4-propyl-1,6-dihydro-2-pyrimidinyl)guanidine typically involves the following steps:

    Formation of the 6-oxo-4-propyl-1,6-dihydro-2-pyrimidinyl intermediate: This can be achieved by the condensation of propylamine with ethyl acetoacetate, followed by cyclization and oxidation.

    Attachment of the 4-chlorophenyl group: The intermediate is then reacted with 4-chlorophenyl isocyanate under controlled conditions to form the desired guanidine compound.

Industrial Production Methods

In an industrial setting, the production of N-(4-chlorophenyl)-N’-(6-oxo-4-propyl-1,6-dihydro-2-pyrimidinyl)guanidine may involve:

    Large-scale synthesis of intermediates: Using batch or continuous flow reactors to ensure consistent quality and yield.

    Optimization of reaction conditions: Including temperature, pressure, and solvent choice to maximize efficiency and minimize by-products.

    Purification processes: Such as crystallization, distillation, or chromatography to obtain the pure compound.

Chemical Reactions Analysis

Types of Reactions

N-(4-chlorophenyl)-N’-(6-oxo-4-propyl-1,6-dihydro-2-pyrimidinyl)guanidine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can lead to the formation of amines or other reduced derivatives.

    Substitution: The chlorophenyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophiles like amines, thiols, or alkoxides can be employed under appropriate conditions.

Major Products Formed

    Oxidation: Formation of N-oxides or hydroxylated derivatives.

    Reduction: Formation of amines or other reduced compounds.

    Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

N-(4-chlorophenyl)-N’-(6-oxo-4-propyl-1,6-dihydro-2-pyrimidinyl)guanidine has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(4-chlorophenyl)-N’-(6-oxo-4-propyl-1,6-dihydro-2-pyrimidinyl)guanidine involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, leading to modulation of their activity.

    Pathways Involved: It may influence various biochemical pathways, including signal transduction, metabolic processes, and gene expression.

Comparison with Similar Compounds

Similar Compounds

    N-(4-chlorophenyl)-N’-(6-oxo-1,6-dihydro-2-pyrimidinyl)guanidine: Lacks the propyl group, leading to different chemical and biological properties.

    N-(4-bromophenyl)-N’-(6-oxo-4-propyl-1,6-dihydro-2-pyrimidinyl)guanidine: Substitution of chlorine with bromine can alter reactivity and biological activity.

    N-(4-chlorophenyl)-N’-(6-oxo-4-methyl-1,6-dihydro-2-pyrimidinyl)guanidine: Presence of a methyl group instead of a propyl group affects its properties.

Uniqueness

N-(4-chlorophenyl)-N’-(6-oxo-4-propyl-1,6-dihydro-2-pyrimidinyl)guanidine is unique due to the specific combination of the 4-chlorophenyl group and the 6-oxo-4-propyl-1,6-dihydro-2-pyrimidinyl moiety. This unique structure imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for research and development.

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